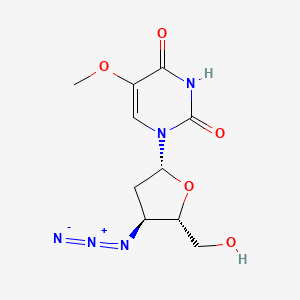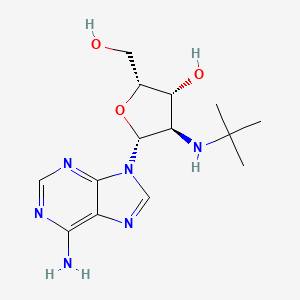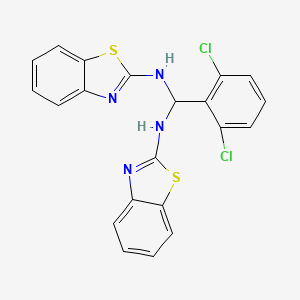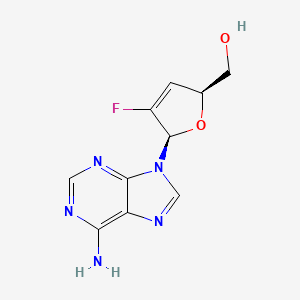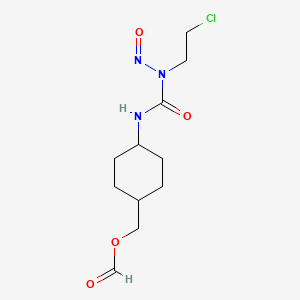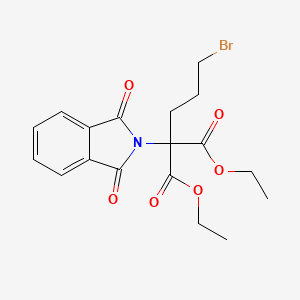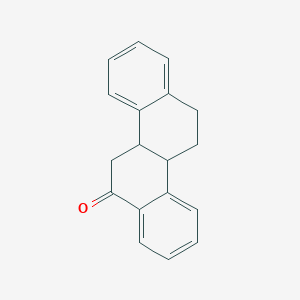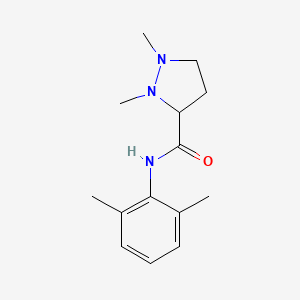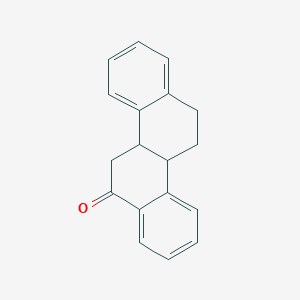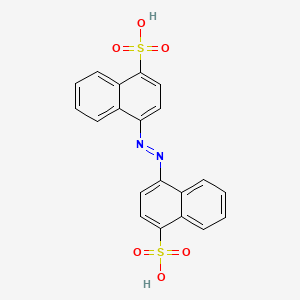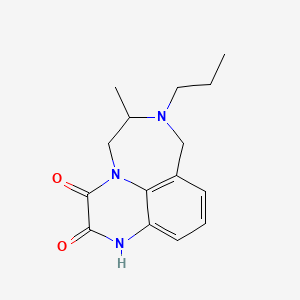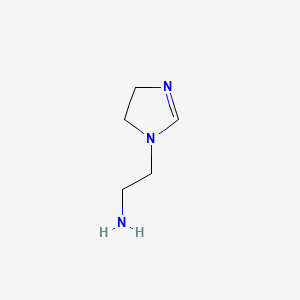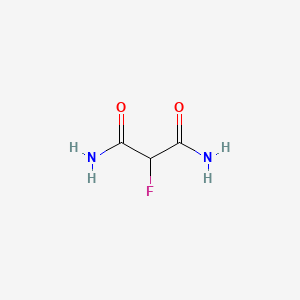
2-Fluoromalonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoromalonamide is an organic compound with the molecular formula C₃H₅FN₂O₂. It is a derivative of malonamide where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoromalonamide typically involves the reaction of diethyl fluoromalonate with ammonia. The process can be summarized as follows:
Preparation of Diethyl Fluoromalonate: Diethyl fluoromalonate is synthesized by the fluorination of diethyl malonate.
Formation of this compound: Diethyl fluoromalonate is then reacted with ammonia in methanol under a nitrogen atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoromalonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted malonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-Fluoromalonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoromalonamide involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Malonamide: The parent compound without the fluorine substitution.
2-Chloromalonamide: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromomalonamide: Another analog with a bromine atom instead of fluorine.
Uniqueness: 2-Fluoromalonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
CAS No. |
815-59-8 |
|---|---|
Molecular Formula |
C3H5FN2O2 |
Molecular Weight |
120.08 g/mol |
IUPAC Name |
2-fluoropropanediamide |
InChI |
InChI=1S/C3H5FN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) |
InChI Key |
CZVLICBHJPVXLE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)N)(C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


